2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid

Medicinal Chemistry Lead Optimization Drug Metabolism

2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid (CAS 1215370-18-5) is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core, a 2-methyl substituent, a 6-trifluoromethyl group, and an N1-acetic acid side chain. With a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol, this compound is classified as a heterocyclic building block and is commercially available at NLT 98% purity under ISO-certified quality systems for pharmaceutical R&D and API intermediate applications.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
Cat. No. B11838892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-7-4-11(18)9-5-8(13(14,15)16)2-3-10(9)17(7)6-12(19)20/h2-5H,6H2,1H3,(H,19,20)
InChIKeyRRBYKVQPTJKLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid – Procurement-Grade Quinoline Building Block


2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid (CAS 1215370-18-5) is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core, a 2-methyl substituent, a 6-trifluoromethyl group, and an N1-acetic acid side chain . With a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol, this compound is classified as a heterocyclic building block and is commercially available at NLT 98% purity under ISO-certified quality systems for pharmaceutical R&D and API intermediate applications . The trifluoromethyl group at the 6-position, combined with the free carboxylic acid handle, distinguishes this scaffold within the broader quinolin-1(4H)-yl acetic acid series.

Why 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic Acid Cannot Be Swapped with In-Class Analogs


Quinolin-1(4H)-yl acetic acid derivatives are not functionally interchangeable. The precise regiochemistry of the trifluoromethyl substituent (position 6 vs. 7 vs. 8), the presence or absence of the 2-methyl group, and the free acid vs. ester form each independently govern lipophilicity, metabolic stability, synthetic derivatization potential, and target-binding geometry . Published SAR on trifluoromethylquinoline scaffolds demonstrates that shifting the CF₃ group from the 6- to the 7- or 8-position alters electronic distribution across the quinoline ring, directly impacting enzyme inhibition potency and pharmacokinetic profiles . Furthermore, the free carboxylic acid provides a reactive conjugation handle that the corresponding ethyl ester (CAS 306730-45-0) lacks for direct amide coupling or salt formation . Substitution with a non-fluorinated analog (CAS 946666-39-3) eliminates the electron-withdrawing and lipophilicity-enhancing contributions of the CF₃ group entirely.

Quantitative Differentiation Evidence for 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic Acid


6-CF₃ vs. 7-CF₃ Regioisomer: Positional Impact on Electronic Profile and Metabolic Stability

Among positional isomers, the 6-trifluoromethyl substitution on the quinolin-4-one scaffold is preferred over the 7-CF₃ and 8-CF₃ isomers for maintaining a balanced metabolic stability–activity profile. In a series of trifluoromethylquinolone antimicrobial agents, the 6-CF₃-substituted derivatives (e.g., compound 6b) exhibited superior antibacterial activity compared to the 7- and 8-substituted analogs, with MIC values against Staphylococcus aureus reaching 15.6 μg/mL for the 6-substituted series [1]. By contrast, 8-trifluoromethylquinolones have been independently reported to show a significant drop in in vitro antibacterial activity when compared to 6,8-difluoroquinolones [2]. The 6-CF₃ position on the target compound thus occupies an established SAR-preferred vector for biological activity within this chemotype.

Medicinal Chemistry Lead Optimization Drug Metabolism

CF₃-Containing Scaffold vs. Non-Fluorinated Analog: Lipophilicity-Driven Property Differentiation

The target compound (C₁₃H₁₀F₃NO₃, MW 285.22) incorporates a trifluoromethyl group absent in the non-fluorinated analog 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 946666-39-3; C₁₂H₁₁NO₃, MW 217.22) . The CF₃ substituent increases molecular weight by 68 g/mol and is known, based on established medicinal chemistry principles, to enhance lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 units for CF₃ vs. H at an aromatic position) and metabolic stability by blocking CYP450-mediated oxidation at the 6-position [1]. The non-fluorinated analog has a reported logP of approximately 0.22 , placing the predicted logP of the target compound in the range of approximately 1.0–1.4, which is more favorable for membrane permeability in cell-based assays.

Physicochemical Profiling Drug Design logP Optimization

Free Carboxylic Acid vs. Ethyl Ester: Direct Synthetic Utility Comparison

The target compound bears a free carboxylic acid at the N1-acetic acid position, whereas the closest commercially available ester analog is the ethyl ester (CAS 306730-45-0, C₁₅H₁₄F₃NO₃, MW 313.27 g/mol) . The free acid form enables direct amide coupling, hydrazide formation, and salt preparation without a deprotection step. The ethyl ester requires saponification (typically LiOH or NaOH in aqueous THF/MeOH) to liberate the free acid, adding one synthetic step and introducing potential for epimerization or decomposition of the acid-labile quinolin-4-one core . Commercially, the target compound is supplied at NLT 98% purity under ISO quality systems, making it suitable for direct use in parallel synthesis and medicinal chemistry workflows without additional purification .

Synthetic Chemistry Building Block Derivatization

2-Methyl Substituent Effect: Conformational Restriction vs. 2-Desmethyl Analog

The 2-methyl group on the target compound provides conformational restriction at the N1-acetic acid side chain via allylic strain, a feature absent in the 2-desmethyl analog 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid (CAS 1219212-34-6; C₁₂H₈F₃NO₃, MW 271.19) . In structurally related 4-quinolone series, the 2-methyl substituent has been demonstrated to influence the dihedral angle between the N1 side chain and the quinoline plane, which in turn modulates the presentation of the carboxylic acid to target binding pockets [1]. The molecular weight difference (285.22 vs. 271.19 g/mol) and the additional hydrophobic surface contributed by the methyl group further differentiate these compounds in terms of lipophilic ligand efficiency (LLE) optimization.

Conformational Analysis Target Engagement SAR

Optimal Application Scenarios for 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic Acid


Medicinal Chemistry Lead Optimization: Quinolin-4-one Scaffold with 6-CF₃ Pharmacophore

This compound is suited for structure–activity relationship (SAR) campaigns targeting the quinolin-4-one chemotype where the 6-CF₃ substituent provides an established advantage in antibacterial and anticancer potency over non-fluorinated or alternatively positioned CF₃ analogs . The free carboxylic acid enables direct library synthesis via amide coupling without a deprotection step, accelerating hit-to-lead timelines compared to the ethyl ester prodrug form .

Synthetic Intermediate for API and Complex Quinoline Derivatives

The compound serves as a key building block for the synthesis of more complex trifluoromethylquinoline-containing APIs and probe molecules. Its ISO-certified NLT 98% purity and free acid functionality allow for direct incorporation into parallel synthesis workflows, generating amide, ester, and hydrazide derivatives in a single step.

Physicochemical Tool Compound for logP and Permeability Benchmarking

With a predicted logP approximately 0.8–1.2 units higher than the non-fluorinated analog (CAS 946666-39-3) , this compound can serve as a matched-pair tool for assessing the impact of CF₃ substitution on membrane permeability, plasma protein binding, and metabolic stability within a congeneric quinoline series.

Anticancer or Antimicrobial Research Leveraging Tubulin Polymerization Inhibitor Chemotype

Based on class-level evidence that trifluoromethylquinoline derivatives act as tubulin polymerization inhibitors with antiproliferative activity at nanomolar concentrations across multiple human cancer cell lines , this compound is a candidate scaffold for developing novel antimitotic agents, particularly where the 6-CF₃ pharmacophore aligns with the colchicine binding site geometry.

Quote Request

Request a Quote for 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.